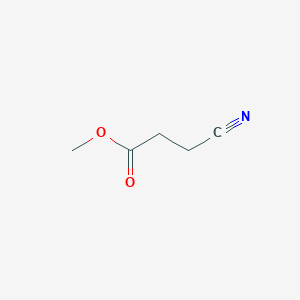

Methyl 3-cyanopropanoate

Description

Current Standing and Significance in Chemical Sciences

Methyl 3-cyanopropanoate, a bifunctional molecule containing both a nitrile and an ester group, holds a significant position in the landscape of modern chemical sciences. Its utility stems from its role as a versatile building block in organic synthesis, providing a platform for constructing more complex molecular architectures. guidechem.com The presence of two reactive centers allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of compounds. guidechem.combiosynth.com

In recent years, this compound has garnered attention in the development of advanced materials. For instance, it has been investigated as a component of non-corrosive, single-solvent electrolytes for safer 4-volt lithium-ion batteries. researchgate.net Its properties are also studied in the context of quantitative structure-property relationship (QSPR) models, which are crucial for predicting the physicochemical characteristics of organic solvents. unimore.it This research is vital for process design and control in various chemical industries. unimore.it

Historical Trajectories of Research Involving this compound

Historically, research involving this compound has been rooted in its utility in fundamental organic synthesis. Early reports, such as those in the mid-20th century, highlight its availability and use as a chemical intermediate. acs.org Over the decades, its applications have expanded significantly.

A notable area of research has been its use in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. rsc.org For example, it has been employed in the synthesis of pyrano[2,3-c]pyrazole derivatives, a class of compounds with potential biological activities. rsc.org Furthermore, the asymmetric synthesis of molecules using this compound derivatives has been a key focus, particularly in the development of chiral catalysts and the synthesis of enantiomerically pure compounds like 3-methyl-β-proline. acs.org The study of its reactions, such as alkylation and cyclization, has contributed to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. acs.orgdtic.mil

Detailed Research Findings

This compound serves as a key starting material or intermediate in a multitude of chemical reactions, leading to the formation of diverse molecular structures.

One of the primary applications of this compound is as a precursor in the synthesis of heterocyclic compounds. For instance, it is a crucial component in the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. rsc.org This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, a hydrazine (B178648) hydrate, and this compound or a similar β-ketoester, often facilitated by a catalyst in an aqueous medium. rsc.org

In the field of asymmetric synthesis, derivatives of this compound are utilized to create chiral molecules. For example, the asymmetric phase-transfer-catalyzed alkylation of a cyanopropanoate is a key step in the synthesis of enantiomerically pure 3-methyl-β-proline. acs.org This highlights the compound's role in establishing stereogenic centers, which is critical in medicinal chemistry and materials science.

Furthermore, this compound is employed in the synthesis of labeled compounds for research purposes. For example, it has been used in the chemical synthesis of β-cyano-ʟ-alanine, where the nitrile group is introduced via reaction with sodium cyanide. acgpubs.org This synthetic route provides an alternative to enzymatic methods for producing isotopically labeled amino acids. acgpubs.org

The reactivity of the nitrile and ester groups allows for a variety of transformations. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the ester can be hydrolyzed, transesterified, or reacted with nucleophiles. This dual reactivity makes it a valuable synthon for creating linear and cyclic compounds. acs.orgopen.ac.uk

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | chemscene.com |

| Molecular Weight | 113.12 g/mol | chemscene.com |

| Boiling Point | 215.8 °C (at 753.5 mmHg) | unimore.it |

| Density | 1.0792 g/cm³ (at 20 °C) | unimore.it |

| Refractive Index | 1.4243 (at 20 °C) | unimore.it |

| CAS Number | 4107-62-4 | chemscene.com |

Applications in Synthesis

| Reaction Type | Product Class | Significance | Reference |

| Multicomponent Reaction | Pyrano[2,3-c]pyrazoles | Efficient synthesis of heterocyclic compounds | rsc.org |

| Asymmetric Alkylation | Chiral β-amino acids | Creation of enantiomerically pure molecules | acs.org |

| Nucleophilic Substitution | Cyano-containing amino acids | Synthesis of labeled compounds | acgpubs.org |

| Radical Cyanomethylation | Substituted propanenitriles | Formation of C-C bonds | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSKURPOKFSLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194032 | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4107-62-4 | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-cyanopropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Cyanopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-cyanopropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4BQA3Q9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 3-Cyanopropanoate

The preparation of this compound can be achieved through several established synthetic pathways. One common method involves the Michael addition of a cyanide source to methyl acrylate (B77674). This reaction is often facilitated by a basic catalyst.

Another prominent route is the hydrocyanation of methyl acrylate. This method directly introduces the cyano group to the β-position of the acrylate ester. Furthermore, the hydroesterification of acrylonitrile (B1666552) with carbon monoxide and methanol (B129727), often in the presence of a cobalt catalyst system, can yield this compound. researchgate.net

A laboratory-scale synthesis involves the reaction of methyl 2-(benzyloxycarbonylamino)-3-(methylsulfonyloxy)propanoate with sodium cyanide in dimethylformamide (DMF). This nucleophilic substitution reaction proceeds to give methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate, which can be further processed. acgpubs.org

| Starting Material(s) | Reagent(s) | Product | Key Features |

| Methyl acrylate, Cyanide source | Basic catalyst | This compound | Michael addition reaction. |

| Methyl acrylate | Hydrogen cyanide | This compound | Direct hydrocyanation. |

| Acrylonitrile, Carbon monoxide, Methanol | Cobalt catalyst | This compound | Hydroesterification reaction. researchgate.net |

| Methyl 2-(benzyloxycarbonylamino)-3-(methylsulfonyloxy)propanoate | Sodium cyanide, DMF | Methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate | Nucleophilic substitution. acgpubs.org |

Advanced Derivatization Strategies and Functional Group Transformations

The dual functionality of this compound allows for a variety of derivatization strategies. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can be saponified, transesterified, or reduced to an alcohol. These transformations open avenues to a wide array of more complex molecules.

For instance, the nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, through reaction with an azide (B81097). The ester can be selectively reduced in the presence of the nitrile using specific reducing agents.

Asymmetric Synthesis Applications of Cyanopropanoate Intermediates

Cyanopropanoate intermediates are valuable in the field of asymmetric synthesis for creating chiral molecules. The cyano group can be used to direct stereoselective reactions or can be transformed into other functional groups after a chiral center has been established.

One notable application is in the asymmetric hydrogenation of cyano-substituted acrylate esters. Using chiral catalysts, it is possible to produce chiral γ-lactams with high enantioselectivity. rsc.org For example, the asymmetric hydrogenation of methyl 2-aryl-3-cyanoacrylates can lead to the synthesis of chiral methyl 2-aryl-3-cyanopropanoates, which are precursors to biologically active compounds.

Catalytic Approaches in this compound Based Reactions

Catalysis plays a crucial role in many reactions involving this compound and its derivatives. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates, yields, and selectivities.

Transition metal catalysts, particularly those based on palladium and nickel, are effective in cross-coupling reactions where the cyanopropanoate moiety can act as a building block. nwnu.edu.cnresearchgate.net For example, nickel complexes have been shown to catalyze the addition of active methylene (B1212753) compounds to dienes. nwnu.edu.cn Furthermore, N-heterocyclic carbene (NHC)-nickel complexes have been studied for their ability to activate and cleave C-CN bonds in organonitriles, a process relevant to the isomerization of related nitriles in industrial applications. rsc.org

Phase transfer catalysis has been utilized for the alkylation of related α-aminophosphonic acids containing functionalized unsaturated chains. researchgate.net

| Reaction Type | Catalyst Type | Example Application | Reference |

| Hydroesterification | Cobalt-based | Synthesis of this compound from acrylonitrile. | researchgate.net |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Synthesis of chiral γ-lactams from cyano-substituted acrylates. | rsc.org |

| Cross-Coupling | Palladium or Nickel complexes | C-C bond formation using cyanopropanoate derivatives. | nwnu.edu.cnresearchgate.net |

| C-CN Bond Activation | NHC-Nickel complexes | Isomerization of nitriles. | rsc.org |

| Alkylation | Phase Transfer Catalysts | Alkylation of related α-aminophosphonic acids. | researchgate.net |

Green Chemistry and Sustainable Synthesis Considerations

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to and from this compound. This includes the use of less toxic reagents, renewable starting materials, and catalytic methods that minimize waste and energy consumption.

One approach to a greener synthesis of related cyanated compounds avoids the use of highly toxic copper cyanide. wipo.int Instead, a cyano group is prepared from an aldehyde group, which is described as an efficient and direct method suitable for large-scale production. wipo.int The use of inexpensive and readily available raw materials is also a key consideration for improving the sustainability of these processes. wipo.int

The development of catalytic systems that operate under milder conditions and can be recycled and reused contributes significantly to the green credentials of synthetic pathways involving this compound. Atom-economical reactions, such as addition reactions, are inherently more sustainable as they incorporate a majority of the atoms from the reactants into the final product. nwnu.edu.cn

Advanced Characterization and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of methyl 3-cyanopropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the two methylene (B1212753) groups (—CH₂—CH₂—) adjacent to the cyano and ester groups are chemically inequivalent. However, they can sometimes appear as a single, unsplit signal at approximately δ 2.68 ppm, indicating coincidental isochronosity where the chemical shift difference is negligible. dokumen.pubthieme-connect.de The methyl protons of the ester group typically appear as a singlet around δ 3.75 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the nitrile group (C≡N) is observed in the region of δ 116-119 ppm. acgpubs.org The carbonyl carbon of the ester group resonates downfield at approximately δ 171.8 ppm due to the deshielding effect of the adjacent oxygen atoms. acgpubs.org The methoxy (B1213986) carbon (—OCH₃) appears around δ 53.8 ppm, while the two methylene carbons are found at distinct chemical shifts, further confirming their different electronic environments. rsc.org

¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| —OCH₃ | 3.749 | Singlet | N/A |

| —CH₂—C≡N | 2.68 | Multiplet | |

| —CH₂—COO— | 2.68 | Multiplet |

Data sourced from spectral database information. chemicalbook.com

¹³C NMR Data for a Derivative, Methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate

| Assignment | Chemical Shift (ppm) |

| C=O (ester) | 169.3 |

| C≡N | 116.2 |

| —OCH₃ | 50.8 |

| —CH(NHCbz)— | 53.7 |

| —CH₂— (adjacent to CN) | 21.9 |

Note: Data for a related derivative is provided to illustrate typical chemical shifts for the core functional groups. acgpubs.org

Mass Spectrometry (MS) for Mechanistic Studies and Product Identification

Mass spectrometry is an indispensable technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural elucidation and in monitoring chemical reactions. The nominal molecular weight of this compound is 113.11 g/mol . chemscene.comfda.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺) is observed at an m/z of 113. chemicalbook.comnist.gov Key fragment ions can provide insight into the molecule's structure. For instance, the fragmentation of a related compound, methyl propanoate, shows a base peak at m/z 57, corresponding to the loss of the methoxy group. docbrown.info For this compound, significant peaks are observed at m/z 82 (base peak), 54, 68, and 59. chemicalbook.com The fragmentation pathways can be complex, but high-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of both the parent ion and its fragments, which is crucial for confirming product identity in synthetic procedures. rsc.orgrsc.org

In mechanistic studies, such as those involving metal-catalyzed reactions, ESI-MS analysis can be used to identify reaction intermediates, helping to elucidate the catalytic cycle. ua.esacs.org

Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

| 113 | Low | [C₅H₇NO₂]⁺ (Molecular Ion) |

| 82 | 100 (Base Peak) | [M - OCH₃]⁺ or other rearrangements |

| 54 | High | [C₃H₄N]⁺ or [C₃H₂O]⁺ |

| 68 | High | [C₄H₄O]⁺ or [C₄H₂N]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Data compiled from NIST Mass Spectrometry Data Center. chemicalbook.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.govnist.gov A sharp, medium-intensity band appears around 2250 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The most prominent feature is the strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Additionally, C—O stretching vibrations associated with the ester functionality are observed between 1000 and 1300 cm⁻¹. dokumen.pub

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov While less commonly reported for this specific compound, the nitrile stretch is also Raman active and would be expected in a similar region as in the IR spectrum.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~2250 | Medium, Sharp |

| C=O Stretch (Ester) | 1735–1750 | Strong |

| C—O Stretch (Ester) | 1000–1300 | Strong |

| C—H Stretch (Alkyl) | 2850–3000 | Medium |

Data is based on typical values for these functional groups. dokumen.pubnih.gov

X-ray Diffraction Analysis of Related Crystal Structures

Studies on compounds like ethyl (2E)-2-cyano-3-phenylprop-2-enoate derivatives reveal that crystal packing is often stabilized by weak intermolecular interactions, such as C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions when aromatic rings are present. researchgate.net The analysis of various cyanovinylbenzene derivatives has shown that in the absence of strong hydrogen bond donors, the crystal structure is primarily determined by the stacking of parallel or antiparallel molecules. iaea.orgresearchgate.net These findings suggest that if this compound were to be crystallized, its structure would likely be influenced by dipole-dipole interactions involving the cyano and ester groups and weak C—H···O and C—H···N contacts.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a standard method for determining the purity of volatile compounds like this compound. A purity of over 99.0% as determined by GC is often reported for commercial samples. tcichemicals.com GC can effectively separate the target compound from starting materials, byproducts, and residual solvents. rsc.org

High-performance liquid chromatography (HPLC) is another powerful technique used for both purity analysis and reaction monitoring, particularly for less volatile derivatives or when analyzing complex reaction mixtures. rsc.org For instance, in the synthesis of substituted ethyl cyanoacetates, column chromatography, a form of liquid chromatography, is used to purify the crude product mixture. rsc.org The progress of reactions, such as the hydrogenation of cyano-substituted acrylate (B77674) esters, can be monitored using HPLC to quantify the disappearance of starting material and the appearance of the desired product. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into molecular geometry, charge distribution, and reactivity. researchgate.net Such calculations can determine the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting how a molecule will interact with other reagents.

While comprehensive DFT studies focused specifically on isolated methyl 3-cyanopropanoate are not widely present in the cited literature, the principles of DFT have been extensively applied to similar molecules and reaction types. For instance, DFT has been used to study the reactivity and selectivity in reactions involving related cyanopropanoate structures and to understand reaction mechanisms, such as the Meyer-Schuster rearrangement and Tsuji-Trost allylic substitution. acs.orgacs.org

A theoretical DFT study on this compound would typically analyze:

Electron Density and Electrostatic Potential: Mapping the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the cyano group and the carbonyl oxygen would be expected to be electron-rich, while the carbonyl carbon and the carbons adjacent to the electron-withdrawing groups would be electron-poor.

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. The spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Reactivity Descriptors: Calculation of properties like chemical hardness, softness, and electrophilicity index to quantify the molecule's reactivity.

Such computational data provides a theoretical foundation for understanding the molecule's behavior in synthetic transformations and its interactions in complex environments like electrolyte solutions.

Quantum Chemical Calculations for Molecular Descriptors and Property Prediction (e.g., QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.net These models rely on molecular descriptors, which are numerical values derived from the chemical structure, often through quantum chemical calculations. unimore.it

This compound was included as part of a diverse set of organic solvents in a study to develop QSPR models for predicting various physicochemical properties. unimore.it In this research, a large number of molecular descriptors were calculated using the CODESSA software package, which employs quantum chemical methods (like the semi-empirical AM1 method), molecular topology, and geometry. unimore.it These descriptors encode information about the molecule's size, shape, electronic character, and potential for intermolecular interactions. unimore.itnih.gov

The study successfully developed multi-parameter linear regression models to predict properties such as boiling point, density, and refractive index. unimore.it The inclusion of this compound in the dataset demonstrates the utility of QSPR in estimating the properties of multifunctional compounds. unimore.it

Below is a table of some common computed molecular descriptors for this compound, which would be used in QSPR models.

| Descriptor Name | Value | Source |

| Molecular Weight | 113.11 g/mol | nih.gov |

| XLogP3-AA (LogP) | -0.3 | nih.gov |

| Hydrogen Bond Donors | 0 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

This table is interactive. You can sort and filter the data.

The following table shows the experimental and predicted boiling point for this compound from the QSPR study.

| Property | Experimental Value | Reference |

| Boiling Point | 215.8 °C (at 753.5 mmHg) | unimore.it |

This table is interactive. You can sort and filter the data.

The success of these QSPR models highlights how computational methods can provide reliable predictions of physical properties, reducing the need for extensive experimental measurements. unimore.itresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows researchers to investigate the behavior of substances in the liquid phase, providing detailed insights into intermolecular interactions, solvent structure, and transport properties.

While specific MD simulations focusing solely on pure this compound are not detailed in the provided search results, its use as a component in non-flammable electrolytes for lithium-ion batteries has prompted computational investigation of its solution behavior. For example, cyano-ester solvents like this compound are studied in combination with salts like lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) to understand ion mobility and solvation shell structure.

MD simulations of these electrolyte systems can reveal:

Coordination Numbers: The number of solvent molecules (this compound) and anions that arrange themselves around a lithium cation.

Radial Distribution Functions: The probability of finding one molecule at a certain distance from another, which describes the local liquid structure.

Transport Properties: Calculation of diffusion coefficients and ionic conductivity, which are critical for battery performance.

These simulations are computationally intensive, particularly ab initio MD, which uses quantum mechanics to calculate forces, but they are invaluable for understanding the complex interplay between solvent molecules and ions at the nanoscale. dtic.mil

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with several single bonds around which rotation can occur. nih.gov This rotation gives rise to different spatial arrangements of the atoms, known as conformations or conformers. Conformational analysis is the study of the energies of these different conformers and the energy barriers between them. pearson.com

A complete conformational analysis involves mapping the potential energy surface (or energy landscape) of the molecule as a function of the rotation around its key dihedral angles. researchgate.net This is typically done using quantum chemical methods like DFT. researchgate.net The analysis identifies the low-energy, stable conformers and the high-energy transition states that separate them. researchgate.netpearson.com

Applications in Organic Synthesis and Complex Molecule Construction

Utilization as a Versatile C3 Building Block in Carbon-Carbon Bond Formation

Methyl 3-cyanopropanoate serves as an important three-carbon (C3) building block, facilitating the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. researchgate.net Its utility is demonstrated in alkylation reactions where the carbon atom adjacent to the nitrile group can be deprotonated to form a nucleophile. For instance, in the synthesis of (±)-methyl 2-benzyl-3-cyanopropanoate, this compound is prepared through a process involving (±)-methyl 2-((1H-imidazole-1-carbonothioyl)oxy)-3-phenylpropanoate. rsc.org

The versatility of this C3 synthon is further highlighted in the preparation of various substituted propanoates. The dialkylation of methyl cyanoacetate (B8463686) is a key step in synthesizing compounds like methyl 3-[3,5-bis(trifluoromethyl)phenyl]-2-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-cyanopropionate. rsc.orgrsc.org

Table 1: Examples of Carbon-Carbon Bond Formation using Methyl Cyanoacetate Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (±)-methyl 2-((1H-imidazole-1-carbonothioyl)oxy)-3-phenylpropanoate | Not specified | (±)-methyl 2-benzyl-3-cyanopropanoate | 81% | rsc.org |

| Methyl cyanoacetate | DBU, 3,5-di(trifluoromethyl)benzyl bromide | Methyl 3-[3,5-bis(trifluoromethyl)phenyl]-2-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-cyanopropionate | Not specified | rsc.orgrsc.org |

| Methyl cyanoacetate | DBU, 3,5-difluorobenzyl bromide | Methyl 3-(3,5-difluorophenyl)-2-[(3,5-difluorophenyl)methyl]propionate | 98% | rsc.org |

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and biologically active compounds. This compound and its derivatives are instrumental in the construction of these important ring systems. google.commdpi.com For example, it is a precursor in the synthesis of substituted morpholines. In a reaction with 2-tosyl-1,2-oxazetidine and potassium carbonate, methyl 2-methyl-3-oxopropanoate (B1259668) (a related compound) yields methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate. acs.org This reaction has been successfully performed on a gram scale. acs.org

Furthermore, derivatives of this compound are used to create complex heterocyclic systems like pyrrolidines. The alkylation of tert-butyl 2-cyanopropanoate with ethyl iodoacetate produces a cyanodiester, which upon chemoselective nitrile reduction and spontaneous ring closure, affords a lactam, a precursor to 3-methyl-β-proline. acs.org

Preparation of Chiral Amino Acid Derivatives and Peptidomimetics

Chiral amino acids and their mimics, peptidomimetics, are of great interest in drug discovery and materials science. This compound and its analogs are key starting materials for the asymmetric synthesis of these molecules. acs.org

A notable application is the synthesis of β-cyano-ʟ-alanine. acgpubs.org The process starts from ʟ-serine, which is converted to methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate. Subsequent mesylation of the hydroxyl group and cyanation with sodium cyanide yields methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate. acgpubs.org This intermediate is then hydrolyzed and deprotected to give the final product. acgpubs.org This methodology has also been adapted for the synthesis of isotopically labeled β-cyano-ʟ-alanine. acgpubs.org

The enantioselective hydrogenation of α,β-unsaturated nitriles derived from cyano-substituted acrylate (B77674) esters is another powerful strategy for producing chiral γ-lactams and amino acids. researchgate.net This highlights the importance of the cyano group in directing stereoselective transformations.

Table 2: Synthesis of Amino Acid Derivatives from this compound Analogs

| Starting Material | Key Intermediate | Final Product | Reference |

|---|---|---|---|

| ʟ-serine | Methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate | β-cyano-ʟ-alanine | acgpubs.org |

Strategic Role in Multi-Component and Cascade Reactions

Multi-component and cascade reactions offer efficient and atom-economical routes to complex molecules from simple precursors in a single operation. This compound and its derivatives can participate in such reaction sequences.

An example of a cascade reaction is the radical cyanomethylation via vinyl azide (B81097) fragmentation, which can lead to the formation of compounds like (±)-methyl 2-benzyl-3-cyanopropanoate. rsc.org Cascade reactions initiated by carbocations are also employed in the synthesis of complex polycyclic systems. cardiff.ac.uk While not directly involving this compound in the provided examples, the principles of cascade cyclizations are relevant to the reactivity of such functionalized molecules.

Industrial Synthesis Methodologies and Scale-Up Research

The industrial production of this compound and its derivatives is crucial for its widespread application. Research into scalable and efficient synthetic methods is ongoing. For instance, a practical and efficient three-step methodology has been developed for the preparation of 2-aminoethyl α,α-disubstituted β-amino amides starting from methyl cyanoacetate. rsc.org A key step in this synthesis is the chemoselective reduction of the nitrile group. rsc.org

The synthesis of methyl 2-(benzyloxycarbonylamino)-3-cyanopropanoate has been demonstrated on a multi-gram scale, indicating the potential for industrial scale-up. acgpubs.org The reaction of 2-tosyl-1,2-oxazetidine with methyl 2-methyl-3-oxopropanoate has also been successfully scaled up to the gram level. acs.org These examples underscore the efforts to translate laboratory-scale syntheses into viable industrial processes.

Research in Materials Science and Energy Storage Systems

Methyl 3-Cyanopropanoate as an Electrolyte Solvent in Lithium-Ion Batteries

Researchers are exploring this compound as an alternative solvent in electrolytes for advanced energy storage systems like lithium-ion batteries and lithium-ion capacitors. researchgate.netehu.es The interest in MCP is driven by its promising characteristics, including a wide electrochemical stability window, suitable viscosity, and good conductivity features when combined with a lithium salt. ehu.es

In one study, MCP was used as a single-solvent electrolyte in combination with the conducting salt lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) for LIBs. researchgate.netresearchgate.net This combination was investigated as a potentially safer alternative to conventional carbonate-based electrolytes. researchgate.net The applicability of this LiTFSI/MCP-based electrolyte was tested in full cells with state-of-the-art active materials like LiNi1/3Mn1/3Co1/3O2 (NMC111) and graphite (B72142), showing promising results in long-term cycling. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Another area of investigation involves the use of 3-cyanopropionic acid methyl ester (CPAME), an alternative name for MCP, in high-voltage lithium-ion capacitors. researchgate.net When combined with an additive like vinylene carbonate (VC), this electrolyte was explored with hard carbon and activated carbon electrodes derived from biomass waste. researchgate.net The choice of cyanoester-based solvents like MCP is partly due to their inherent high electrochemical stability and their potential to suppress the formation of harmful hydrofluoric acid (HF). researchgate.net

The study of MCP extends to its use with different electrode materials. For instance, the electrochemical performance of ZnMn2O4 as a negative electrode was studied in a nonconventional electrolyte based on a CPAME solvent and LiPF6 salt. kit.edu This research highlights the ongoing effort to find compatible electrolyte formulations for a variety of electrode chemistries.

Electrochemical Stability and Performance Characterization in Electrolyte Formulations

The electrochemical stability of electrolytes containing this compound is a key area of research. Studies have shown that MCP-based electrolytes can exhibit a wide electrochemical stability window, which is crucial for high-voltage applications. ehu.es For instance, an electrolyte composed of 1 M LiPF6 in MCP with 3 wt% vinylene carbonate (VC) as an additive demonstrated electrochemical stability up to 4.6 V vs. Li+/Li when used with an activated carbon positive electrode. ehu.es

The performance of MCP-based electrolytes has been characterized in various battery and capacitor configurations. In full-cell LIBs using a LiNi1/3Mn1/3Co1/3O2 (NMC111) cathode and a graphite anode, an electrolyte of LiTFSI in MCP demonstrated good cycling stability. researchgate.net Similarly, when used with a ZnMn2O4 negative electrode, an MCP-based electrolyte with the addition of VC showed promising cycling ability and suppressed capacity fluctuation, although it exhibited significant capacity decay in the initial cycles without the additive. kit.edu

The choice of salt and additives in MCP-based electrolytes significantly influences their performance. While LiTFSI is a common choice due to its stability, LiPF6 has also been investigated. researchgate.netresearchgate.netkit.edu Additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are often necessary to form a stable solid electrolyte interphase (SEI) on graphite anodes, preventing electrolyte decomposition. researchgate.netkit.edu

The ionic conductivity of MCP-based electrolytes is another important performance metric. While specific values for MCP are not always detailed in isolation, the broader class of ester-based solvents is known for having relatively low melting points and potentially high ionic conductivity, which can be advantageous for low-temperature operation. rsc.org

Investigation of Electrode-Electrolyte Interfacial Phenomena

The interaction between the electrolyte and the electrodes, known as interfacial phenomena, is critical for the stability and performance of lithium-ion batteries. In electrolytes containing this compound, the formation of a stable solid electrolyte interphase (SEI) on the anode is a primary focus of research. researchgate.net

Some nitrile-based solvents can facilitate effective SEI formation on graphite anodes. researchgate.net However, in many cases, particularly with mono- and dinitrile-based electrolytes, an SEI-forming additive is required. researchgate.net Additives like fluoroethylene carbonate (FEC) are known to reductively decompose at relatively high potentials (1.0–1.6 V vs. Li|Li+), forming a protective layer that prevents further electrolyte reduction. researchgate.net

The composition of the SEI is influenced by the solvent, the salt, and any additives present. For example, in a study using a ZnMn2O4 electrode with an MCP-based electrolyte, the addition of vinylene carbonate (VC) was crucial for achieving good cycling ability, indicating its role in forming a more effective SEI. kit.edu

On the cathode side, the stability of the electrolyte at high voltages is important. The inherent high electrochemical stability of cyanoesters like MCP is advantageous. researchgate.net Furthermore, the use of LiTFSI salt in MCP-based electrolytes can help to suppress the formation of hydrofluoric acid (HF), which is known to contribute to the dissolution of transition metals from the cathode, such as manganese from LiMn2O4. researchgate.net This suppression of metal ion dissolution is a key aspect of improving the long-term stability of the cathode-electrolyte interface. researchgate.net

Thermal Stability and Safety Aspects of Electrolytes Containing this compound

The choice of salt can also impact thermal stability. LiTFSI, often used with MCP, is known to be more thermally stable than the more common LiPF6 salt. While direct comparisons of the thermal behavior of MCP electrolytes with standard carbonate systems are not extensively detailed in the provided context, the emphasis on MCP as a component of "safer" electrolyte systems is a recurring theme. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Advanced Mechanistic Investigations of Reactivity

Studies on C-H Bond Activation and Oxidative Processes

Research into the C-H bond activation and oxidative behavior of Methyl 3-cyanopropanoate reveals significant stability and specific reaction pathways. The compound is noted for its high oxidative stability, a property that makes it suitable for applications such as a single-solvent electrolyte in lithium-ion batteries when combined with lithium bis(trifluoromethane)sulfonyl imide (LiTFSI). researchgate.netresearchgate.net This stability is crucial for preventing degradation under the high voltage conditions of battery operation. researchgate.net

While direct C-H activation studies on this compound are not extensively documented, research on the closely related alkyl cyanoacetates provides valuable insights. For instance, Ruthenium(0) complexes have been shown to catalyze the C-H bond oxidative addition of alkyl cyanoacetates. oup.comoup.com In these reactions, the complex activates the C-H bond at the carbon alpha to the cyano and ester groups, forming a metallated intermediate where the cyano group is coordinated to the metal. oup.comoup.com This intermediate is then susceptible to reaction with electrophiles. oup.com

A notable oxidative process involving this compound is the Kolbe electrolysis. In this process, the compound is first deprotected (hydrolyzed) to its corresponding carboxylate, 3-cyanopropanoate. researchgate.netresearchgate.net This carboxylate then undergoes anodic oxidation, leading to a decarboxylative dimerization that forms adiponitrile. researchgate.netresearchgate.netresearchgate.net This two-stage radical process involves the formation of a radical intermediate after electrochemical decarboxylation, which then dimerizes. wikipedia.org

The following table summarizes key findings in the study of oxidative processes involving this compound and related compounds.

| Process | Reactant/System | Key Findings | Reference |

|---|---|---|---|

| Electrolyte Stability | This compound/LiTFSI | Exhibits high oxidative stability, making it a suitable and safe electrolyte for high-voltage lithium-ion batteries. | researchgate.netresearchgate.net |

| Kolbe Electrolysis | This compound | Can be deprotected and then oxidized via the Kolbe route to produce adiponitrile, a valuable chemical intermediate. | researchgate.netresearchgate.netresearchgate.net |

| C-H Bond Activation | Alkyl Cyanoacetates (related compounds) | Ruthenium(0) complexes can activate the α-C-H bond, proceeding through an intermediate where the cyano group is coordinated to the metal. | oup.comoup.com |

Nucleophilic and Electrophilic Reactions Involving the Cyano and Ester Functionalities

The dual functionality of this compound dictates its reactivity towards both nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, a characteristic reactivity pattern for nitriles. cymitquimica.com Conversely, the presence of both the electron-withdrawing cyano and ester groups makes the α-carbon acidic and thus a site for nucleophilic attack on other molecules.

The ester group is susceptible to nucleophilic acyl substitution. A primary example is saponification, the base-catalyzed hydrolysis of the ester. When this compound is treated with a base like potassium hydroxide (B78521) (KOH), it is converted to potassium 3-cyanopropanoate. researchgate.netrsc.org This reaction is a key step in processes like the Kolbe electrolysis, where the carboxylate is the required reacting species. researchgate.net

While the carbon atom of the cyano group is electrophilic, the nitrogen atom has a lone pair of electrons, allowing it to act as a nucleophile, particularly in the formation of metal complexes. oup.com The most significant nucleophilic character of the molecule, however, resides at the carbon atom alpha to both the cyano and ester groups in related dicarbonyl compounds like cyanomalonates. dal.ca This carbanion, readily formed under basic conditions, is a powerful nucleophile that can react with various electrophiles, such as alkyl halides. thieme-connect.de Although this compound lacks the second activating group at the α-position, the principle of creating a nucleophilic center via deprotonation under sufficiently basic conditions is relevant.

Electrophilic reactions can be seen when nitrile-stabilized anions react with electrophiles. For example, in studies with related cyano-esters, the carbanion formed by deprotonation at the α-carbon readily undergoes alkylation with electrophiles like methyl iodide or reacts with aldehydes in aldol-type condensations. oup.com

Acid-Catalyzed and Base-Catalyzed Transformations

This compound and its precursors/analogs undergo various transformations under acidic or basic catalysis.

Base-Catalyzed Reactions:

The most prominent base-catalyzed reaction is the hydrolysis (saponification) of the ester group to a carboxylate salt, as discussed previously. researchgate.netrsc.org This is a standard transformation for esters. Additionally, base-promoted catalyst systems are employed in the synthesis of this compound. The hydroesterification of acrylonitrile (B1666552) with carbon monoxide and methanol (B129727) can be catalyzed by base-promoted cobalt systems. researchgate.net The choice of the base promoter, such as pyridine-N-oxide derivatives, can selectively favor the formation of this compound over its isomer, methyl 2-cyanopropionate. researchgate.net

In related systems, such as the alkylation of cyanopropanoates, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or conditions for phase-transfer catalysis are used to generate the nucleophilic carbanion for reaction with electrophiles. acs.orgrsc.org

Acid-Catalyzed Reactions:

Acid-catalyzed hydrolysis of the ester group can also occur, yielding 3-cyanopropanoic acid. google.com More complex transformations are seen in related industrial processes. For example, the depolymerization of poly(methyl cyanoacrylate) to produce the monomeric form is conducted under acidic conditions, often using inhibitors like p-toluenesulfonic acid or polyphosphoric acid. google.comgoogleapis.comgoogle.com

The following table summarizes examples of acid- and base-catalyzed transformations.

| Catalysis Type | Reaction | Catalyst/Conditions | Product/Outcome | Reference |

|---|---|---|---|---|

| Base-Catalyzed | Ester Hydrolysis (Saponification) | Potassium Hydroxide (KOH) | Potassium 3-cyanopropanoate | researchgate.netrsc.org |

| Base-Promoted | Hydroesterification of Acrylonitrile | Cobalt catalyst with Pyridine-N-oxide promoter | Selective formation of this compound | researchgate.net |

| Acid-Catalyzed | Depolymerization | p-Toluenesulfonic acid, Polyphosphoric acid | Depolymerization of poly(methyl cyanoacrylate) (related process) | google.comgoogleapis.com |

| Acid-Catalyzed | Ester Hydrolysis | Acidic conditions (e.g., H+) | 3-Cyanopropanoic acid | google.com |

Radical-Mediated Reaction Pathways

Mechanistic studies have revealed that this compound and its precursors can be involved in radical-mediated reactions. A detailed investigation into the electrocatalytic hydrogenation of related compounds indicated that the reaction proceeds via a radical pathway. researchgate.net Similarly, the Kolbe electrolysis of the corresponding carboxylate is a well-established radical process involving the formation and dimerization of alkyl radicals. wikipedia.orgcardiff.ac.uk

The synthesis of derivatives of this compound can also proceed through radical mechanisms. For instance, (±)-methyl 2-benzyl-3-cyanopropanoate can be synthesized via a radical cyanomethylation process, highlighting that radical reactions can occur on the carbon backbone of the molecule. rsc.org Furthermore, during the non-Kolbe electrolysis of potassium 3-cyanopropanoate, the formation of oligoacrylonitrile was observed. rsc.org This oligomerization is proposed to occur through a radical pathway, potentially initiated by an acyloxy radical reacting with the acrylonitrile formed in the reaction. rsc.org The use of radical inhibitors like hydroquinone (B1673460) in related industrial processes, such as the depolymerization of poly(methyl cyanoacrylate), further supports the presence of radical-mediated side reactions. google.comgoogle.com

Polymerization and Depolymerization Mechanisms

While this compound itself is not typically used as a monomer for polymerization, its structural isomer, methyl 2-cyanoacrylate, is the primary component of cyanoacrylate adhesives and polymerizes rapidly. wikipedia.org The polymerization behavior of related compounds provides insight into potential mechanistic pathways.

The precursor to this compound, acrylonitrile, readily undergoes polymerization. During the electrolysis of potassium 3-cyanopropanoate, which can produce acrylonitrile, radical-initiated oligomerization is a noted side reaction. rsc.org This suggests that under certain conditions, pathways leading to polymerization can be initiated.

Conversely, depolymerization is a key step in the industrial synthesis of the related monomer, methyl cyanoacrylate. google.com In this process, a polymer, poly(methyl cyanoacrylate), is first synthesized from methyl cyanoacetate (B8463686) and formaldehyde. google.comgoogleapis.com This polymer is then depolymerized under heat and acidic conditions with both anionic and free-radical inhibitors present. google.comgoogle.com The depolymerization yields the monomeric product. google.com This process highlights a thermally and acid-catalyzed pathway for breaking down a polymer backbone that is structurally similar to what might be formed from derivatives of this compound.

Future Research Directions and Interdisciplinary Prospects

Integration with Automation and High-Throughput Experimentation

The chemical structure of Methyl 3-cyanopropanoate makes it a suitable candidate for automated synthesis and high-throughput experimentation (HTE). HTE involves the parallel execution of a large number of experiments, often on a small scale, to rapidly screen for optimal reaction conditions, catalysts, or new materials. youtube.com The ability to vary parameters such as temperature, pressure, and catalyst loading in an automated fashion allows for a comprehensive understanding of the chemical space around reactions involving this compound. youtube.com

Automated platforms can facilitate a wide range of reactions with this compound and its derivatives, including SN2 reactions, hydrogenations, and cross-couplings. youtube.com This rapid screening capability accelerates the discovery of novel compounds and optimized synthetic routes, which is particularly valuable in the early phases of drug discovery and materials development. youtube.com For instance, computational high-throughput screening of materials for applications like hydrogen evolution can be complemented by automated experimental validation. researchgate.net

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents another promising frontier for this compound. The formation of host-guest complexes, where one molecule (the guest) is encapsulated within another (the host), can lead to novel materials and functional systems. ims.ac.jprsc.org

Research in this area could involve using this compound or its derivatives as guests within host molecules like cyclodextrins or other custom-synthesized molecular containers. rsc.orgpsu.edu The interactions within these host-guest systems can alter the chemical reactivity and physical properties of the encapsulated molecule. For example, the reactivity of guest molecules can be significantly influenced by their confinement within a host, as demonstrated by reactions of incarcerated guests within hemicarcerands. acs.org Such systems have potential applications in catalysis, drug delivery, and the development of molecular sensors. rsc.orgpsu.edu The study of these complexes can provide fundamental insights into molecular recognition and self-assembly processes. ims.ac.jp

Biomedical and Pharmaceutical Research beyond Direct Synthesis

The utility of the cyanopropanoate moiety extends beyond its role as a simple building block in pharmaceutical synthesis. Derivatives of this compound are being investigated for their potential as therapeutic agents themselves.

One significant area of research is in the development of enzyme inhibitors. For example, molecules containing the 3-cyanopropanoate group have been identified as potent and selective inhibitors of caspases, a family of proteases involved in inflammation and apoptosis. nih.govgoogle.com In this context, the ethyl-3-cyanopropanoate moiety can act as a prodrug, which is cleaved by esterases in the body to release the active carboxylic acid form. nih.gov This active form can then covalently modify the active site of the target enzyme. nih.gov

Furthermore, the cyanopropanoate scaffold is being explored in the design of dual inhibitors for targets like TRPA1 and TRPV1, which are involved in pain signaling. nih.gov The versatility of this chemical group also allows for its incorporation into more complex molecular architectures, such as those used in the development of inhibitors for enzymes like three-prime repair exonuclease 1 (TREX1), a target in immunology and oncology. google.com The synthesis of various substituted cyanopropanoate derivatives is a key step in creating libraries of compounds for screening in drug discovery programs. rsc.org

Below is a table summarizing key research findings in the biomedical and pharmaceutical applications of this compound derivatives:

| Application Area | Key Findings |

| Caspase Inhibition | Ethyl-3-cyanopropanoate derivatives act as prodrugs, releasing active caspase inhibitors upon esterase cleavage. nih.gov |

| The cyanopropanoate moiety is a general feature for reversible, covalent modification of caspases. google.com | |

| Pain Research | Thiazole analogs containing the cyanopropanoate group show promise as dual antagonists for TRPA1 and TRPV1 receptors. nih.gov |

| Immunology/Oncology | The cyanopropanoate structure is used as a building block in the synthesis of TREX1 inhibitors. google.com |

Environmental Aspects: Degradation Pathways and Bioremediation Research

The environmental fate of this compound and related compounds is an important area of study. Research into its degradation pathways, both biotic and abiotic, is crucial for assessing its environmental impact. One study has identified this compound as a product in certain chemical processes, highlighting the need to understand its persistence and transformation in the environment. dss.go.th

Biotransformation processes using microorganisms like Saccharomyces cerevisiae have been shown to effectively reduce related unsaturated compounds, suggesting potential bioremediation pathways. researchgate.net The enzymatic reduction of similar molecules points to the possibility of using biological systems to break down cyanopropanoate-containing compounds. researchgate.net Some related esters are known to be biodegradable, breaking down into products with low toxicity. google.comchemchart.com Further research could focus on identifying specific microbial strains or enzymes capable of degrading this compound and elucidating the metabolic pathways involved. This knowledge could be applied to develop strategies for the bioremediation of industrial wastewater containing this and similar chemical compounds. molaid.com

Q & A

Basic: How can researchers optimize the synthesis of Methyl 3-cyanopropanoate to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters, including:

- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency .

- Temperature control : Use gradient heating (e.g., 50–80°C) to minimize side reactions like hydrolysis of the cyano group.

- Solvent polarity : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess reaction kinetics .

- Stoichiometric ratios : Adjust molar ratios of starting materials (e.g., cyanoacetic acid and methanol) to identify optimal conditions.

Document deviations from standard protocols and validate purity via HPLC or GC-MS .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ester group (δ ~3.7 ppm for methoxy) and cyano-proton coupling patterns .

- IR Spectroscopy : Identify characteristic peaks for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

- Mass Spectrometry (MS) : Employ high-resolution MS to distinguish molecular ion peaks ([M+H]⁺) from fragmentation by-products .

- Chromatography : Validate purity via reverse-phase HPLC with UV detection (λ = 210 nm for cyano absorption) .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model transition states and energy barriers for nucleophilic attacks on the cyano or ester groups using software like Gaussian or ORCA .

- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to predict regioselectivity in protic vs. aprotic environments .

- Kinetic Isotope Effects (KIE) : Compare theoretical and experimental KIE to validate mechanistic pathways .

Ensure reproducibility by sharing computational parameters (basis sets, convergence criteria) in supplementary data .

Advanced: How should researchers resolve contradictions in experimental data, such as inconsistent spectroscopic results?

Methodological Answer:

- Error Source Analysis : Check for instrumental calibration errors (e.g., NMR shimming, HPLC column degradation) .

- Replicate Experiments : Conduct triplicate runs under identical conditions to assess data variability .

- Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography if crystals are obtainable) .

- Statistical Tools : Apply ANOVA or t-tests to determine if observed discrepancies are statistically significant .

Intermediate: What strategies ensure the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via TLC .

- Light Sensitivity Tests : Use UV-vis spectroscopy to assess photolytic decomposition under UV light (λ = 254 nm) .

- Stabilizer Screening : Evaluate antioxidants (e.g., BHT) or desiccants (molecular sieves) to prolong shelf life .

Advanced: How can researchers design experiments to analyze by-products formed during this compound synthesis?

Methodological Answer:

- LC-MS/MS Profiling : Use untargeted metabolomics approaches to identify unknown by-products .

- Isolation Techniques : Employ column chromatography or preparative HPLC to isolate impurities for structural elucidation .

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C-cyano groups) to trace reaction pathways and by-product origins .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents or cyanide-related degradation products .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize cyanide-containing waste with bleach (NaOCl) before disposal .

Document safety measures in the "Experimental" section, adhering to journal guidelines .

Advanced: How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

- Solvent Selection : Replace toxic solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether) .

- Catalyst Recycling : Test heterogeneous catalysts (e.g., immobilized lipases) for reusability across multiple reaction cycles .

- Atom Economy : Optimize stoichiometry to minimize waste, calculating E-factor metrics for process evaluation .

Intermediate: What analytical methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- Calibration Curves : Prepare standard solutions (0.1–10 mM) and validate linearity (R² > 0.99) via UV-vis or LC-MS .

- Internal Standards : Use deuterated analogs (e.g., CD₃-ester) to correct for matrix effects in quantitative NMR .

- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) and report with experimental parameters .

Advanced: How can this compound be utilized as a precursor in cross-disciplinary research (e.g., polymer chemistry or medicinal chemistry)?

Methodological Answer:

- Polymer Synthesis : Explore its use as a monomer in cyanoacrylate-based polymers, characterizing thermal stability via DSC/TGA .

- Drug Design : Functionalize the cyano group to create prodrugs, assessing bioavailability via in vitro permeability assays (e.g., Caco-2 cells) .

- Click Chemistry : Employ CuAAC reactions with azide-containing biomolecules, verifying conjugation efficiency via MALDI-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.